molecular formula C13H26O3 B14518964 3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL CAS No. 63166-30-3

3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL

Cat. No.: B14518964
CAS No.: 63166-30-3
M. Wt: 230.34 g/mol
InChI Key: JCBUTGLJGNFUHK-UHFFFAOYSA-N
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Description

3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with a hexyl and a methyl group, as well as a propanol side chain. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds under reflux conditions. The general reaction scheme is as follows:

    Formation of the Dioxolane Ring: The starting material, a ketone or aldehyde, reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

    Substitution Reactions: The hexyl and methyl groups are introduced through substitution reactions, often using alkyl halides and a base such as sodium hydride.

    Addition of the Propanol Side Chain: The propanol side chain is added through a nucleophilic substitution reaction, where the dioxolane intermediate reacts with a suitable alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride), and solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dioxolanes with different functional groups.

Scientific Research Applications

3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Employed in the synthesis of bioactive molecules and as a solvent in biochemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: It can participate in metabolic pathways, such as oxidation-reduction reactions, and can act as a substrate or inhibitor for specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Hexyl-2-methyl-1,3-dioxolane: Similar structure but lacks the propanol side chain.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a dioxolane ring with different substituents.

    1,3-Dioxolane, 2-ethyl-4-methyl-: Another dioxolane derivative with different alkyl groups.

Uniqueness

3-(2-Hexyl-2-methyl-1,3-dioxolan-4-YL)propan-1-OL is unique due to its specific combination of a dioxolane ring, hexyl and methyl substituents, and a propanol side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63166-30-3

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-(2-hexyl-2-methyl-1,3-dioxolan-4-yl)propan-1-ol

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-9-13(2)15-11-12(16-13)8-7-10-14/h12,14H,3-11H2,1-2H3

InChI Key

JCBUTGLJGNFUHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(OCC(O1)CCCO)C

Origin of Product

United States

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